molecular formula C21H18BrFN2O4S B12496876 N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12496876
M. Wt: 493.3 g/mol
InChI Key: VFWZLFFNNBYVEO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with bromophenyl, fluorophenylsulfonyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Substitution Reactions: The bromophenyl, fluorophenylsulfonyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

    Coupling Reactions: The final step involves coupling the substituted glycinamide with the desired aromatic groups using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K~2~CO~3~) in acetonitrile.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromophenyl, fluorophenylsulfonyl, and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Similar in structure but lacks the fluorophenylsulfonyl and methoxyphenyl groups.

    N-(4-fluorophenyl)sulfonamide: Contains the fluorophenylsulfonyl group but lacks the bromophenyl and methoxyphenyl groups.

    N-(4-methoxyphenyl)glycinamide: Contains the methoxyphenyl group but lacks the bromophenyl and fluorophenylsulfonyl groups.

Uniqueness

N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to the presence of all three substituent groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18BrFN2O4S

Molecular Weight

493.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C21H18BrFN2O4S/c1-29-19-10-8-18(9-11-19)25(30(27,28)20-12-4-16(23)5-13-20)14-21(26)24-17-6-2-15(22)3-7-17/h2-13H,14H2,1H3,(H,24,26)

InChI Key

VFWZLFFNNBYVEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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